
5-Iodo-1-isopropylpyrazole-4-carbaldehyde
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Overview
Description
5-Iodo-1-isopropylpyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde typically involves the iodination of 1-isopropylpyrazole-4-carbaldehyde. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the pyrazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted pyrazoles, alcohols, carboxylic acids, and various coupled products depending on the reaction type.
Scientific Research Applications
Synthesis of Therapeutics
5-Iodo-1-isopropylpyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound have shown promise in developing selective estrogen receptor modulators (SERMs), which are critical in treating hormone-related conditions .
Key Findings:
- Selectivity : Compounds derived from this compound exhibit high selectivity for estrogen receptor subtypes, particularly ERαC, which is significant for targeted therapies .
- Potency : Structure-activity relationship studies have revealed that modifications to the pyrazole ring can lead to increased potency against specific targets, making these derivatives valuable in medicinal chemistry .
Development of Agrochemicals
In agriculture, this compound is utilized in creating agrochemicals that provide effective pest control solutions while minimizing environmental impact. Its applications include:
- Pesticides : Formulations incorporating this compound are designed to target specific pests with reduced toxicity to non-target organisms.
- Herbicides : The compound's unique properties allow for the development of herbicides that are more effective and environmentally friendly compared to traditional options .
Polymer Formulations
The incorporation of this compound into polymer matrices enhances their mechanical properties, such as thermal stability and strength. This application is particularly relevant in industries requiring durable materials.
Applications Include:
- Coatings : Polymers modified with this compound can be used in protective coatings that withstand harsh environmental conditions.
- Composites : The compound is also explored in composite materials for construction and automotive industries due to its ability to improve material performance under stress .
Reagent in Assays
This compound acts as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. This role is crucial for drug discovery and understanding disease mechanisms.
Case Study Example:
A study demonstrated that using this compound facilitated the identification of enzyme inhibitors that could lead to new therapeutic strategies against various diseases .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceuticals | Intermediate for SERMs | Enhanced efficacy and specificity |
Agricultural Chemicals | Pesticides and herbicides | Targeted pest control, environmentally friendly |
Material Science | Polymer formulations | Improved mechanical properties |
Biochemical Research | Reagent for enzyme assays | Insights into metabolic pathways |
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and aldehyde group play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-Isopropylpyrazole-4-carbaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Bromo-1-isopropylpyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-1-isopropylpyrazole-4-carbaldehyde: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive compounds.
Biological Activity
5-Iodo-1-isopropylpyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including oncology and antimicrobial therapy.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Iodine Atom : Enhances lipophilicity and biological activity.
- Isopropyl Group : Contributes to steric hindrance and influences interaction with biological targets.
- Pyrazole Ring : A common motif in many bioactive compounds, known for its ability to interact with various enzymes and receptors.
1. Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 8.3 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 10.0 | Modulation of signaling pathways |
The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression, primarily through the activation of caspases and modulation of key signaling pathways such as MAPK and PI3K/Akt.
2. Antimicrobial Activity
This compound has also demonstrated promising antimicrobial properties against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 15 µg/mL | Bactericidal |
Escherichia coli | 20 µg/mL | Bacteriostatic |
Candida albicans | 25 µg/mL | Fungicidal |
The antimicrobial mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer cell metabolism and microbial growth.
- Receptor Interaction : It may interact with various receptors, altering downstream signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells contributes to its antimicrobial effects.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight for two weeks, leading to a tumor growth inhibition rate of approximately 60%.
Case Study 2: Antimicrobial Activity Against Resistant Strains
In another study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it inhibited MRSA growth effectively at concentrations lower than traditional antibiotics, suggesting potential use as an alternative treatment for resistant infections.
Properties
Molecular Formula |
C7H9IN2O |
---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,1-2H3 |
InChI Key |
JNMGGWWKGWRRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C=O)I |
Origin of Product |
United States |
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